![molecular formula C15H13F2N5O B2737277 4-(1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine CAS No. 921162-81-4](/img/structure/B2737277.png)
4-(1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-(3,4-Difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core substituted with a 3,4-difluorophenyl group and a morpholine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as 3,4-difluoroaniline and ethyl acetoacetate, under acidic or basic conditions.
Substitution with Morpholine: The pyrazolo[3,4-d]pyrimidine core is then reacted with morpholine in the presence of a suitable catalyst, such as palladium, under conditions like Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Análisis De Reacciones Químicas
Oxidation Reactions
The morpholine ring undergoes selective oxidation under mild conditions. Common reagents include:
Reagent/Conditions | Product | Yield | Reference |
---|---|---|---|
mCPBA (m-chloroperbenzoic acid) | Morpholine N-oxide derivative | 72–85% | |
H₂O₂ (30% in CH₃CN) | N-Oxide with preserved pyrazolo[3,4-d]pyrimidine core | 68% |
-
Mechanistic Insight : Oxidation occurs at the morpholine nitrogen, forming stable N-oxide derivatives without disrupting the pyrazolo[3,4-d]pyrimidine scaffold .
-
Analytical Confirmation : Products characterized by LC-MS (m/z +16 Da shift) and ¹H NMR (disappearance of morpholine CH₂ signals) .
Reduction Reactions
The pyrazolo[3,4-d]pyrimidine core is susceptible to reduction under catalytic hydrogenation:
Reagent/Conditions | Product | Selectivity | Reference |
---|---|---|---|
H₂/Pd-C (1 atm, EtOH) | 4,5-Dihydropyrazolo[3,4-d]pyrimidine | >90% | |
NaBH₄/CeCl₃ (THF, 0°C) | Partial reduction of pyrimidine ring | 55% |
-
Key Observation : Full reduction requires prolonged reaction times (12–24 hrs) due to steric hindrance from the 3,4-difluorophenyl group .
Nucleophilic Aromatic Substitution
The 3,4-difluorophenyl group participates in regioselective substitution:
Nucleophile | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Piperazine | K₂CO₃, DMF, 80°C | 3-(Piperazin-1-yl)-4-fluorophenyl derivative | 63% | |
Thiophenol | CuI, DMSO, 120°C | 3-(Phenylthio)-4-fluorophenyl analog | 48% |
-
Regiochemical Preference : Substitution occurs preferentially at the para position to the fluorine atoms due to electronic effects .
Cross-Coupling Reactions
The pyrazolo[3,4-d]pyrimidine core facilitates palladium-catalyzed couplings:
Sulfonation
-
Reagent : SO₃·Py complex in CH₂Cl₂
-
Product : Morpholine sulfonamide (used in solubility enhancement).
Esterification
-
Reagent : AcCl/EtOH (Steglich conditions)
Stability Under Acidic/Basic Conditions
Condition | Stability | Degradation Product | Reference |
---|---|---|---|
1M HCl (rt, 24h) | Stable | None detected | |
1M NaOH (rt, 24h) | Partial hydrolysis | Pyrazolo[3,4-d]pyrimidinone |
Photochemical Reactions
-
UV Light (254 nm) : Induces dimerization via [2+2] cycloaddition at the pyrimidine ring (observed in solid-state studies) .
Comparative Reactivity Table
Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) |
---|---|---|
Oxidation (mCPBA) | 1.2 × 10⁻³ | 45.2 |
Suzuki Coupling | 3.8 × 10⁻⁴ | 68.7 |
Nucleophilic Substitution | 5.6 × 10⁻⁵ | 92.4 |
Data derived from kinetic studies of analogous pyrazolo[3,4-d]pyrimidines .
Industrial-Scale Considerations
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of 4-(1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine typically involves multi-step organic reactions. Key methods include:
- Condensation Reactions : The compound is synthesized through condensation reactions involving morpholine and pyrazolo[3,4-d]pyrimidine derivatives.
- Characterization Techniques : Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. Research indicates that derivatives like this compound exhibit significant inhibitory effects on various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer proliferation pathways.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties . It is effective against a range of bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The introduction of electron-withdrawing groups like fluorine enhances its antibacterial activity by improving binding affinity to bacterial targets.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the pyrazolo[3,4-d]pyrimidine core can lead to variations in biological activity:
Modification | Effect on Activity |
---|---|
Addition of halogens | Increases potency against cancer cell lines |
Substitution on morpholine | Alters pharmacokinetic properties |
Case Studies
Several case studies have documented the applications of this compound in drug discovery:
- Inhibition of Kinases : A study demonstrated that derivatives containing the pyrazolo[3,4-d]pyrimidine core effectively inhibited cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. The study reported IC50 values in the nanomolar range for selected compounds.
- Antimicrobial Testing : Another research effort evaluated the antimicrobial efficacy against various pathogens. Results indicated that compounds with the morpholine moiety exhibited enhanced activity compared to their non-morpholine counterparts.
Mecanismo De Acción
The mechanism of action of 4-(1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4-yl)morpholine
- 4-(1-(3,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine
Uniqueness
Compared to similar compounds, 4-(1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine is unique due to the presence of the difluorophenyl group, which can enhance its binding affinity and specificity towards certain molecular targets. This structural feature may also improve its pharmacokinetic properties, such as increased metabolic stability and reduced off-target effects.
Actividad Biológica
The compound 4-(1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine is a novel pyrazolo[3,4-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C13H12F2N4O. Its structure includes a morpholine ring and a pyrazolo[3,4-d]pyrimidine scaffold, which are known to be associated with various pharmacological activities.
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold often act as inhibitors of key kinases involved in cancer cell proliferation. Specifically, they have shown inhibitory effects on cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The inhibition of CDK2 has been linked to significant anti-proliferative effects in various cancer cell lines.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- In Vitro Studies : The compound demonstrated potent cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). For instance:
- Mechanistic Insights : The compound's ability to induce apoptosis was confirmed through flow cytometry analyses, which indicated an increase in sub-G1 phase cells, suggesting DNA fragmentation typical of apoptotic cells.
Structure-Activity Relationships (SAR)
The SAR studies highlight the importance of both the morpholine and pyrazolo[3,4-d]pyrimidine moieties in enhancing biological activity. Modifications at specific positions on these scaffolds can significantly alter potency and selectivity against various kinases. For example:
- Substituting different groups on the morpholine ring has been shown to improve binding affinity to CDK2.
- The presence of fluorine atoms in the phenyl group enhances lipophilicity and cellular uptake .
Case Study 1: CDK2 Inhibition
A recent study synthesized several derivatives based on the pyrazolo[3,4-d]pyrimidine framework. Among them, a derivative similar to our compound exhibited an IC50 value of 0.057 ± 0.003 μM against CDK2/cyclin A2 complexes . This highlights the potential for developing highly selective inhibitors targeting CDK2 for cancer therapy.
Case Study 2: Antitumor Efficacy
In another investigation focused on tumor growth inhibition in vivo using xenograft models, compounds derived from the same scaffold were administered to mice with implanted tumors. The results showed a significant reduction in tumor size compared to control groups treated with vehicle alone .
Data Summary
Compound | Cell Line | IC50 (nM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 | 45-97 | CDK2 Inhibition |
Compound B | HCT-116 | 6-99 | Apoptosis Induction |
Compound C | HepG2 | 48-90 | Cell Cycle Arrest |
Propiedades
IUPAC Name |
4-[1-(3,4-difluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N5O/c16-12-2-1-10(7-13(12)17)22-15-11(8-20-22)14(18-9-19-15)21-3-5-23-6-4-21/h1-2,7-9H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKQUIPVMQDJIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C=NN3C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.